molecular formula C13H13NO3 B6367638 3-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one CAS No. 1261938-91-3

3-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one

Cat. No.: B6367638
CAS No.: 1261938-91-3
M. Wt: 231.25 g/mol
InChI Key: VQYXNTBTKHYDFB-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one is a chemical compound based on the pyridinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The pyridinone core is a privileged structure known for its versatile biological activities and its ability to serve as a key hinge-binding motif in the inhibition of various kinase targets . This specific derivative features a 3,5-dimethoxyphenyl substituent, which may influence its physicochemical properties and target binding affinity. The pyridin-2(1H)-one scaffold is recognized for its role in the development of inhibitors for a range of therapeutic targets. Research into analogous compounds has demonstrated potential in oncology, such as in the inhibition of mutant isocitrate dehydrogenase 1 (IDH1), a target in certain leukemias and gliomas . Furthermore, pyridinone derivatives have been investigated as potential therapeutics for chronic pain conditions, specifically as inhibitors of protein kinases involved in mechanical allodynia . The scaffold's utility extends to its physicochemical properties, as it can act as both a hydrogen bond donor and acceptor, which often contributes to good solubility and enhanced interactions with biological targets . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-10-6-9(7-11(8-10)17-2)12-4-3-5-14-13(12)15/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYXNTBTKHYDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CNC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682959
Record name 3-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-91-3
Record name 3-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 2-pyridone.

    Condensation Reaction: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired pyridinone structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyridinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Position and Activity

Compound Substituent Position Key Activity Reference
3-(3,5-Dimethoxyphenyl)pyridinone C3 Under investigation -
Compound 69 C3, C5 MA reversal (rat models)
6-(3,5-Dimethoxyphenyl)pyridinone C6 Unreported (structural data)

Substituent Electronic and Steric Effects

The nature of substituents on the phenyl ring influences target engagement:

  • Methoxy Groups: The electron-donating methoxy groups in 3-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one may enhance π-π stacking or hydrogen bonding with targets like PKCγ or HIV reverse transcriptase (as seen in related phenoxy-substituted pyridinones, ) .
  • Halogenated Derivatives : 3-(4-Bromophenyl)pyridin-2(1H)-one () replaces methoxy with bromine, introducing steric bulk and electron-withdrawing effects. Such changes could reduce metabolic stability but improve binding to hydrophobic pockets .
  • Amino and Piperidinyl Groups: Compounds like 1-Butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2(1H)-one () incorporate nitrogen-containing groups, which may improve solubility or modulate off-target effects .

Table 2: Substituent Effects on Key Properties

Compound Substituent Key Property Reference
3-(3,5-Dimethoxyphenyl)pyridinone 3,5-OMe Enhanced electronic effects -
3-(4-Bromophenyl)pyridinone 4-Br Steric bulk/EWG effects
Compound 69 () 2-Br, 5-NHPh Dual activity (MA/PKCγ)

Table 3: Therapeutic Scope of Analogues

Compound Type Primary Application Target Reference
3,5-Dimethoxyphenyl derivative Pain/MA (hypothesized) PKCγ or similar -
Phenoxy-substituted pyridinones HIV inhibition Reverse transcriptase
Piperidinyl derivatives Undisclosed Probable CNS targets

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3,5-dimethoxyphenylboronic acid and a pyridinone precursor. Key steps include:
  • Coupling Conditions : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a dioxane/water solvent system at 105°C .
  • Optimization : Monitor pH and temperature rigorously to avoid side reactions (e.g., dehalogenation or over-substitution). Adjust stoichiometry of boronic acid derivatives to improve yield .
    Characterization via HPLC and NMR ensures purity and structural confirmation.

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use single-crystal X-ray diffraction (as in ) to resolve bond angles and stereochemistry.
  • Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
  • Spectroscopic Techniques : ¹H/¹³C NMR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Receptor Binding Assays : Radiolabeled ligand displacement studies (e.g., using ³H-serotonin) to assess affinity for GPCRs .
  • Functional Assays : Electrophysiological recordings (e.g., patch-clamp) to evaluate ion channel modulation .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., DPP-4 inhibition) to measure IC₅₀ values .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to identify key pharmacophores?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substitutions on the pyridinone ring (e.g., halogenation at position 4) and the dimethoxyphenyl group (e.g., methoxy → ethoxy).
  • Biological Testing : Compare receptor binding (Kᵢ) and functional efficacy (EC₅₀) across analogs. For example, replacing 3,5-dimethoxy with 3,4-dimethoxy alters selectivity for serotonin receptors .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical hydrogen bonds or π-π interactions .

Q. What strategies address contradictory data between receptor binding and functional assays?

  • Methodological Answer :
  • Assay Replication : Repeat binding assays (e.g., radioligand displacement) under standardized buffer conditions (pH 7.4, 25°C) to confirm affinity values .
  • Functional Validation : Use orthogonal assays (e.g., cAMP accumulation for GPCRs) to rule out assay-specific artifacts.
  • Allosteric Effects : Investigate if the compound acts as an allosteric modulator, which may explain discrepancies between binding and functional outcomes .

Q. What in silico methods predict pharmacokinetic properties like bioavailability and metabolic stability?

  • Methodological Answer :
  • ADME Prediction : Use software like SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.
  • Metabolic Sites : Apply MetaSite to identify vulnerable positions (e.g., demethylation of methoxy groups) and guide structural stabilization .
  • Solubility Enhancement : Simulate co-crystallization with cyclodextrins or PEG derivatives to improve aqueous solubility .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models. Low bioavailability may explain reduced in vivo activity.
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites that contribute to efficacy but are absent in vitro .
  • Formulation Adjustments : Optimize delivery routes (e.g., intraperitoneal vs. oral) or use prodrug strategies to enhance absorption .

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